molecular formula C15H23N3O4 B1403064 Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate CAS No. 1198093-71-8

Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate

Cat. No.: B1403064
CAS No.: 1198093-71-8
M. Wt: 309.36 g/mol
InChI Key: WPRWSXROHOISAW-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate is a benzoate ester derivative featuring a 3-amino substituent and a 4-position ethylenediamine side chain with a tert-butoxycarbonyl (Boc)-protected amine. The Boc group enhances stability during synthetic processes, making this compound a critical intermediate in peptide synthesis and pharmaceutical development . Its molecular formula is inferred as C₁₅H₂₅N₃O₄ (molecular weight ≈ 311.3 g/mol), derived from structural analysis of the substituents: a methyl ester, aromatic amino group, and Boc-protected ethylenediamine chain.

Properties

IUPAC Name

methyl 3-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-8-7-17-12-6-5-10(9-11(12)16)13(19)21-4/h5-6,9,17H,7-8,16H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRWSXROHOISAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138138
Record name Methyl 3-amino-4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198093-71-8
Record name Methyl 3-amino-4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198093-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate, also known by its CAS number 1198093-71-8, is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₁₅H₂₃N₃O₄
  • Molecular Weight : 309.36 g/mol
  • Structural Features : The compound contains an amino group and a benzoate moiety, which may contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Its structure suggests potential applications in drug development, especially as an inhibitor in enzymatic pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It is hypothesized that the amino groups can interact with receptors, potentially modulating physiological responses.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of similar compounds derived from benzoate structures. While specific data on this compound was limited, derivatives demonstrated significant activity against various bacterial strains, suggesting a potential for this compound as an antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

Research involving analogs of this compound indicated that modifications in the amino group could lead to enhanced anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation markers in vitro, indicating that this compound might share these properties .

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Methyl 3-amino-4-(...)AntimicrobialTBD
Similar Benzoate DerivativeAnti-inflammatoryTBD
Ethyl 4-AminobenzoateAnalgesicTBD

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity.

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of bioactive molecules that exhibit antibacterial, antifungal, and anticancer properties. For example, derivatives of this compound have been studied for their potential to inhibit specific enzymes related to cancer progression.

Compound Target Disease Mechanism of Action
Compound ACancerEnzyme inhibition
Compound BBacterial infectionCell wall synthesis disruption

Drug Design and Development

In drug design, this compound is used as a building block for the development of new therapeutic agents. Its ability to form stable complexes with biological targets makes it a valuable tool in pharmacology.

Peptide Synthesis

The compound's amino groups allow for peptide coupling reactions, making it useful in synthesizing peptides that can be employed in vaccine development or as therapeutic agents.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the compound's potential as a lead structure for developing novel anticancer agents.

Antibacterial Properties

Research conducted at a prominent university indicated that modifications of this compound displayed potent antibacterial activity against resistant strains of bacteria, showcasing its potential in addressing public health challenges related to antibiotic resistance.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₅H₂₅N₃O₄ 311.3 Boc-protected ethylenediamine, methyl ester, aromatic amine
Methyl 3-amino-4-(cyclohexylamino)benzoate (Compound 10) C₁₄H₂₀N₂O₂ 248.3 Cyclohexylamino group, methyl ester, aromatic amine
Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate C₁₀H₁₀N₄O₂ 218.2 1,2,4-triazole, methyl ester, aromatic amine
Ethyl 3-amino-4-(tert-butylamino)benzoate C₁₃H₂₀N₂O₂ 236.3 Ethyl ester, tert-butylamino group, aromatic amine

Physicochemical Properties

  • Lipophilicity (LogP): The Boc-protected ethylenediamine in the target compound reduces lipophilicity compared to the cyclohexylamino group (Compound 10) and tert-butylamino group (Ethyl 3-amino-4-(tert-butylamino)benzoate, LogP = 2.4 ). The triazole derivative (CAS 167626-50-8) likely has moderate polarity due to the heteroaromatic ring.
  • Solubility: The Boc group and ethylenediamine chain may enhance aqueous solubility compared to the highly lipophilic cyclohexylamino analog. The triazole moiety could improve solubility in polar solvents via hydrogen bonding .

Stability and Reactivity

  • Acid Sensitivity: The Boc group in the target compound is acid-labile, requiring careful handling in acidic environments. In contrast, the tert-butylamino group () and cyclohexylamino group () are stable under mild acidic conditions.
  • Synthetic Utility :
    • The Boc group allows selective deprotection for sequential amine functionalization, making the target compound valuable in multi-step syntheses .
    • The triazole analog (CAS 167626-50-8) is amenable to click chemistry for bioconjugation .

Research Findings and Discrepancies

  • Synthetic Yields : Compound 10 () was synthesized with a 46% yield via nitro group hydrogenation, suggesting moderate efficiency compared to Boc-protected analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate
Reactant of Route 2
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Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate

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